DOTA-JR11

Neuroendocrine Tumors PRRT Dosimetry

DOTA-JR11 (satoreotide tetraxetan) is a third-generation SSTR2 antagonist delivering 1.7–10.6× higher tumor radiation dose vs agonists in PRRT, with 1.1–7.2× improved tumor-to-organ ratios. Exceptionally low liver (SUVmean 1.1) and spleen (SUVmean 1.4) background enables superior hepatic metastasis detection (median tumor-to-liver ratio 10.5). High-affinity scaffold (Kd 5.7 nM, Bmax 4.1 nM) supports stable radiolabeling with ⁶⁸Ga, ¹⁷⁷Lu, and ²²⁵Ac for theranostics. Low effective dose (0.022 mSv/MBq) permits repeated PET imaging in dosimetry-guided protocols. Choose DOTA-JR11 for unmatched tumor contrast and therapeutic potential.

Molecular Formula C74H98ClN19O21S2
Molecular Weight 1689.3 g/mol
CAS No. 1039726-31-2
Cat. No. B3395747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-JR11
CAS1039726-31-2
Molecular FormulaC74H98ClN19O21S2
Molecular Weight1689.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O
InChIInChI=1S/C74H98ClN19O21S2/c1-41(95)63-72(113)87-57(70(111)83-51(64(77)105)30-45-11-19-49(96)20-12-45)40-117-116-39-56(86-67(108)52(31-42-5-13-46(75)14-6-42)81-59(98)35-91-22-24-92(36-60(99)100)26-28-94(38-62(103)104)29-27-93(25-23-91)37-61(101)102)71(112)85-54(33-43-7-15-47(16-8-43)79-66(107)55-34-58(97)89-74(115)88-55)69(110)84-53(32-44-9-17-48(18-10-44)80-73(78)114)68(109)82-50(65(106)90-63)4-2-3-21-76/h5-20,41,50-57,63,95-96H,2-4,21-40,76H2,1H3,(H2,77,105)(H,79,107)(H,81,98)(H,82,109)(H,83,111)(H,84,110)(H,85,112)(H,86,108)(H,87,113)(H,90,106)(H,99,100)(H,101,102)(H,103,104)(H3,78,80,114)(H2,88,89,97,115)/t41-,50+,51-,52+,53-,54+,55+,56-,57+,63+/m1/s1
InChIKeyZJZDXGQUNVNYQP-MXEXKMKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-JR11 (CAS 1039726-31-2) Procurement Guide: An SSTR2 Antagonist for High-Contrast Theranostics


DOTA-JR11, also known as satoreotide tetraxetan, is a third-generation somatostatin analogue that functions as a potent and selective antagonist for the somatostatin receptor subtype 2 (SSTR2) [1]. The compound consists of the JR11 peptide sequence conjugated to the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) . DOTA-JR11 can be radiolabeled with various radionuclides including ⁶⁸Ga for PET imaging, ¹⁷⁷Lu for beta-particle therapy, and ²²⁵Ac for alpha-particle therapy, making it a versatile platform for targeted theranostic applications in SSTR2-positive tumors [2].

Why DOTA-JR11 Cannot Be Substituted with SSTR2 Agonists Like DOTATATE or DOTATOC


Despite targeting the same SSTR2 receptor, DOTA-JR11 (an antagonist) and widely used agonists such as DOTA-TATE or DOTA-TOC exhibit fundamentally different pharmacological profiles that preclude their interchangeable use. Agonists trigger receptor internalization upon binding, a process that can lead to efficient cellular trapping but also rapid tumor washout and high background uptake in SSTR2-expressing normal tissues [1]. In contrast, antagonists like DOTA-JR11 bind to a larger number of receptor sites without inducing internalization, resulting in prolonged tumor retention, lower background signal in organs such as the pituitary, spleen, and liver, and consequently higher tumor-to-background contrast ratios [2]. These mechanistic differences directly translate into quantifiable disparities in dosimetry, imaging contrast, and therapeutic index, which the following evidence section will substantiate with comparative data.

Quantitative Differentiation Evidence for DOTA-JR11 Versus SSTR2 Agonists


DOTA-JR11 Delivers 1.7-10.6× Higher Tumor Dose Compared to DOTATATE in Human NET Patients

In a pilot clinical study of four patients with advanced neuroendocrine tumors, ¹⁷⁷Lu-DOTA-JR11 demonstrated a 1.7- to 10.6-fold higher tumor radiation dose compared to the standard-of-care agonist ¹⁷⁷Lu-DOTATATE [1]. The same study reported a 1.1- to 7.2-fold higher tumor-to-kidney and tumor-to-bone marrow dose ratio for DOTA-JR11, indicating a superior therapeutic index [1].

Neuroendocrine Tumors PRRT Dosimetry SSTR2 Antagonist

DOTA-JR11 PET Imaging Yields Superior Tumor-to-Background Ratios Due to Low Liver and Spleen Uptake

A prospective clinical study of 20 patients with metastatic NETs evaluated ⁶⁸Ga-DOTA-JR11 PET/CT. The study found median tumor SUVmax of 13.0 (range: 2.9-94) with excellent tumor-to-normal tissue ratios [1]. Critically, in contrast to the known biodistribution of agonists, little or no uptake above background was observed in the pituitary gland, spleen, adrenals, and uninvolved liver; median spleen SUVmean was 1.4 and liver SUVmean was 1.1 [1]. The median tumor-to-liver ratio was 10.5 (range: 2.3-107) [1].

Neuroendocrine Tumors PET/CT SSTR2 Antagonist Biodistribution

Antagonist JR11-Based Tracers Show 3.5× Higher Binding Affinity (Kd) than Agonist DOTA-TATE

In a side-by-side in vitro comparison using the SSTR2-positive AR42J cell line, the antagonist radioligand ⁶⁴/ⁿᵃᵗCu-NODAGA-JR11 demonstrated a Kd of 5.7±0.95 nM and Bmax of 4.1±0.18 nM, while the agonist ⁶⁴/ⁿᵃᵗCu-DOTA-TATE showed a Kd of 20.1±4.4 nM and Bmax of 0.48±0.18 nM [1]. The antagonist also exhibited strong receptor-mediated membrane uptake with minimal internalization (characteristic of antagonists), whereas the agonist showed 50% internalization at 4 hours [1].

SSTR2 Antagonist Binding Affinity In Vitro Radioligand

¹⁷⁷Lu-DOTA-JR11 Exhibits >93% Stability in PBS and Mouse Serum Over 24 Hours

In preclinical stability assessments, ¹⁷⁷Lu-DOTA-JR11 demonstrated excellent stability in both phosphate buffered saline (PBS) and mouse serum, with >93% of the radiopeptide remaining intact after 24 hours of incubation [1]. The alpha-emitting analog ²²⁵Ac-DOTA-JR11 also showed reasonably good stability, with 77% intact in PBS and ~81% intact in mouse serum at 24 hours [1].

Radiopharmaceutical Stability Quality Control Preclinical Radiolabeling

⁶⁸Ga-DOTA-JR11 Shows Rapid Blood Clearance and Favorable Dosimetry in Human Patients

In a clinical dosimetry study of 6 NET patients, ⁶⁸Ga-DOTA-JR11 exhibited rapid clearance from the blood, with tumor uptake reaching a plateau by 20-30 minutes post-injection [1]. The effective dose was 0.022 ± 0.003 mSv/MBq, which is favorable and comparable to or lower than published data for agonist-based agents like ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC [1]. The highest absorbed doses to normal tissues were to the urinary bladder wall (0.30 ± 0.06 mGy/MBq) and kidneys (0.050 ± 0.013 mGy/MBq) [1].

Dosimetry PET Imaging Clinical Trial Radiation Safety

High-Value Application Scenarios for DOTA-JR11 Based on Quantitative Differentiation Evidence


PRRT for Neuroendocrine Tumors: Maximizing Tumor Dose While Sparing Critical Organs

The 1.7- to 10.6-fold higher tumor dose of ¹⁷⁷Lu-DOTA-JR11 compared to ¹⁷⁷Lu-DOTATATE [1] positions this compound as a compelling choice for Peptide Receptor Radionuclide Therapy (PRRT) in NET patients. This quantitative advantage allows for the potential delivery of higher radiation doses to tumors without proportionally increasing exposure to dose-limiting organs like kidneys and bone marrow, as evidenced by the 1.1- to 7.2-fold improved tumor-to-organ dose ratios [1]. For procurement, this supports the selection of DOTA-JR11 for clinical trials or therapeutic protocols aiming to improve response rates in SSTR2-positive NETs.

High-Sensitivity PET/CT Imaging of Liver Metastases in Neuroendocrine Tumors

The exceptionally low background uptake of ⁶⁸Ga-DOTA-JR11 in the liver (median SUVmean 1.1) and spleen (median SUVmean 1.4) directly facilitates the detection of hepatic metastases, a common and prognostically significant site of disease spread in NETs [2]. With a median tumor-to-liver ratio of 10.5, this agent offers superior contrast for identifying liver lesions that may be obscured by the high physiological liver uptake characteristic of agonist-based tracers [2]. This makes DOTA-JR11 a preferred imaging agent for staging, restaging, and treatment response assessment in NET patients with suspected or known liver involvement.

Preclinical Development of Next-Generation SSTR2-Targeted Theranostics

The JR11 scaffold, with its high affinity (Kd = 5.7 nM for the NODAGA conjugate) and recognition of a larger receptor pool (Bmax = 4.1 nM), provides a robust platform for developing novel theranostic agents [3]. The demonstrated stability of the DOTA-JR11 complex with both beta (¹⁷⁷Lu) and alpha (²²⁵Ac) emitters [4] validates its use as a versatile chelator-peptide conjugate. Researchers developing new radiotracers or therapeutic radiopharmaceuticals can leverage DOTA-JR11 as a benchmark antagonist to evaluate novel conjugates, linkers, or radionuclides in SSTR2-expressing models.

Dosimetry-Guided PRRT Clinical Trials Requiring Favorable Organ Exposure Profiles

The dosimetry profile of ⁶⁸Ga-DOTA-JR11, with a low effective dose of 0.022 ± 0.003 mSv/MBq [5], supports its use in repeated PET imaging for dosimetry-guided PRRT protocols. The rapid blood clearance and early tumor uptake plateau (20-30 min) allow for efficient imaging workflows, while the favorable dosimetry minimizes radiation burden to patients and staff. For clinical trial sponsors and imaging centers, these properties translate to a safe and efficient imaging companion for therapeutic regimens using ¹⁷⁷Lu-DOTA-JR11.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA-JR11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.